(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid” would be similar to those of other amino acids. It would be solid at room temperature, soluble in water, and would exhibit both acidic and basic properties due to the presence of amino and carboxylic acid groups.Scientific Research Applications
Chemical and Metabolic Insights
The compound (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid, while not directly mentioned, can be contextualized within the broader discussion on the bioefficacy and metabolic pathways of structurally related compounds, such as methionine sources like 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DL-Met). A review highlights the chemical, enzymatic, and biological differences and similarities between HMTBA and DL-Met, elucidating their absorption, conversion to L-Methionine, and utilization in animals. This comparison provides a foundational understanding of how structurally related compounds, including (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid, might exhibit differences in bioefficacy due to variations in their metabolic pathways and dose-response curves in monogastric animals (Vázquez-Añón, Bertin, Mercier, Reznik, & Roberton, 2017).
Hydroxycinnamic Acids and Derivatives in Cosmeceuticals
Hydroxycinnamic acids (HCAs) are a class of compounds noted for their significant biological properties. The review on HCAs, including p-coumaric acid and its derivatives, underlines their use in cosmetic and therapeutic formulations due to their antioxidant, anti-inflammatory, and skin-protective effects. This discussion underscores the potential of (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid in dermatological applications, given its structural relation to hydroxycinnamic acids and potential for skin health benefits (Kornhauser, Coelho, & Hearing, 2010).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), a biomass-derived compound with functional groups analogous to those in (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid, plays a crucial role in drug synthesis. Its versatility and the potential for creating value-added chemicals highlight the broader implications for (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid in medicinal chemistry, especially in synthesizing novel pharmaceuticals (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).
Bioactive Compounds in Cosmetics and Pharmacology
The exploration of bioactive compounds, such as hydroxycinnamic acids and their derivatives, for use in cosmeceuticals demonstrates the significant interest in natural ingredients for topical applications. This includes antioxidants, anti-collagenase, and UV protective effects, suggesting potential applications for (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid in the development of skin care products and treatments (Taofiq, González-Paramás, Barreiro, & Ferreira, 2017).
Safety And Hazards
properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-KOYMSRBASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([13C](=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584435 |
Source
|
Record name | L-(1-~13~C)Threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid | |
CAS RN |
81202-08-6 |
Source
|
Record name | L-(1-~13~C)Threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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